molecular formula C7H15N3O B1348885 n,n-Dimethylpiperazine-1-carboxamide CAS No. 41340-78-7

n,n-Dimethylpiperazine-1-carboxamide

Cat. No. B1348885
CAS RN: 41340-78-7
M. Wt: 157.21 g/mol
InChI Key: XMFYMWXCIWIHAC-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperazine-1-carboxamide is a chemical compound with the CAS Number: 41340-78-7 . It has a molecular weight of 157.22 .


Synthesis Analysis

The synthesis of N,N-Dimethylpiperazine-1-carboxamide involves the reaction of 4-Carboxybenzaldehyde with N-ethyl-N,N-diisopropylamine; N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 20℃ for 3 hours .


Molecular Structure Analysis

The InChI Code of N,N-Dimethylpiperazine-1-carboxamide is 1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

N,N-Dimethylpiperazine-1-carboxamide is a solid at ambient temperature . The flash point is 86/0.3mm .

Scientific Research Applications

Androgen Receptor Antagonism

Studies have identified N,N-Dimethylpiperazine-1-carboxamide derivatives as potent AR antagonists with potential implications in the treatment of prostate cancer. For instance, a novel series of N-arylpiperazine-1-carboxamide derivatives demonstrated significant AR antagonist activities and in vivo antiandrogenic properties, with certain derivatives displaying stronger AR antagonism compared to bicalutamide, suggesting their potential utility in prostate cancer therapy (Kinoyama et al., 2005). Similarly, another study synthesized trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide derivatives showing potent AR antagonistic and antiandrogenic effects, with one compound significantly decreasing the weight of rat ventral prostate without affecting serum testosterone levels, indicating its promise as a monotherapy for prostate cancer (Kinoyama et al., 2006).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of N,N′-Dimethylpiperazine betaines and their hydrohalides were thoroughly investigated. These studies elucidated the molecular structure, hydrogen bonding, basicity, and spectroscopic characteristics of the compounds, contributing to a deeper understanding of their chemical behavior and potential applications in further research and drug development (Dega-Szafran et al., 2002).

Pharmacophore Design for Anticancer Agents

Functionalized amino acid derivatives, including those related to N,N-Dimethylpiperazine-1-carboxamide structures, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, indicating their potential as frameworks for designing new anticancer agents (Kumar et al., 2009).

Safety and Hazards

The safety information for N,N-Dimethylpiperazine-1-carboxamide includes the following hazard statements: H302+H312+H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P271;P280;P260, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and not eating, drinking or smoking when using this product .

properties

IUPAC Name

N,N-dimethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFYMWXCIWIHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351897
Record name n,n-dimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethylpiperazine-1-carboxamide

CAS RN

41340-78-7
Record name n,n-dimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41340-78-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.92 g 1-(1,1-dimethylethyloxycarbonyl)piperazine in 11 mL of dichloromethane and 1.5 mL of triethylamine at room temperature was added dropwise 1 mL of dimethylcarbamylchloride. After 16 hours 5% aqueous sodium hydrogencarbonate and dichloromethane were added, the organic layer separated, dried over magnesium sulfate and concentrated. Column chromatography on silica gel (dichloromethane/methanol=95/5 v/v) yielded 1.34 g 1-1,1-dimethylethyloxycarbonyl)-4-(dimethylaminocarbonyl)piperazine. This compound was dissolved in a 3N hydrogen chloride solution in methanol at 0° C. After 15 min the reaction mixture was allowed to warm to room temperature and After stirring for 3 days at room temperature the reaction mixture was concentrated to give 1.06 g of 1-(dimethylaminocarbonyl)piperazine hydrochloride. rf=0.29, SiO2: dichloromethane/methanol=4/1 v/v.
Quantity
1.92 g
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reactant
Reaction Step One
Quantity
1 mL
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reactant
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11 mL
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solvent
Reaction Step One
Quantity
1.5 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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